molecular formula C22H17BrClN3 B4304412 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

Cat. No. B4304412
M. Wt: 438.7 g/mol
InChI Key: UHBSGOOTKYREAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine, also known as BRL-46470A, is a benzotriazepine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology. In

Scientific Research Applications

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is neuroscience. Studies have shown that 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has anxiolytic and anticonvulsant effects, making it a potential treatment option for anxiety disorders and epilepsy. Additionally, 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine is still not fully understood. However, studies have shown that it acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine increases the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has been shown to have various biochemical and physiological effects. Studies have shown that it increases the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. Additionally, 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for promoting the growth and survival of neurons in the brain. This suggests that 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine in lab experiments is its well-established synthesis method. Additionally, its anxiolytic and anticonvulsant effects make it a useful tool for studying anxiety disorders and epilepsy. However, one limitation of using 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine in lab experiments is its potential for off-target effects. Studies have shown that 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine may also modulate other receptors in addition to the GABA-A receptor, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine. One area of interest is its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for developing new derivatives of 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine with improved pharmacological properties.

properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3/c1-2-27-20-13-12-18(24)14-19(20)21(15-6-4-3-5-7-15)25-26-22(27)16-8-10-17(23)11-9-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBSGOOTKYREAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
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2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
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Reactant of Route 6
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

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